N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1020058-28-9
VCID: VC2619022
InChI: InChI=1S/C16H17ClN2O2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-12-3-4-14(17)15(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20)
SMILES: CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C
Molecular Formula: C16H17ClN2O2
Molecular Weight: 304.77 g/mol

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide

CAS No.: 1020058-28-9

Cat. No.: VC2619022

Molecular Formula: C16H17ClN2O2

Molecular Weight: 304.77 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide - 1020058-28-9

Specification

CAS No. 1020058-28-9
Molecular Formula C16H17ClN2O2
Molecular Weight 304.77 g/mol
IUPAC Name N-(3-amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
Standard InChI InChI=1S/C16H17ClN2O2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-12-3-4-14(17)15(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20)
Standard InChI Key WQJNMUBFQDONLS-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C
Canonical SMILES CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is characterized by several key structural features. The compound contains a chlorinated phenyl group with an amino substituent, connected to a dimethyl-substituted phenoxy group through an acetamide linkage. This unique arrangement of functional groups contributes to its potential biological activities.

The molecular structure includes:

  • An amino-chlorophenyl moiety, with the amino group at position 3 and the chlorine at position 4

  • A 3,5-dimethylphenoxy group connected via an acetamide linkage

  • The acetamide backbone serving as a crucial connector between the aromatic rings

Physical and Chemical Properties

The compound has the following key properties:

PropertyValue
Molecular FormulaC₁₆H₁₇ClN₂O₂
Molecular Weight304.77 g/mol
CAS Number1020058-28-9
SMILES CodeO=C(NC1=CC=C(Cl)C(N)=C1)COC2=CC(C)=CC(C)=C2
AppearanceTypically off-white to light yellow solid
SolubilityLimited water solubility; soluble in organic solvents such as dichloromethane and DMSO

The 3-amino-4-chlorophenyl group confers specific reactivity patterns, with the amino group capable of participating in various chemical transformations. The chlorine substituent enhances the compound's stability and can influence its electronic properties. The dimethylphenoxy portion likely affects the compound's lipophilicity and binding characteristics to potential biological targets .

Synthesis Methods

General Synthetic Approach

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps and requires careful selection of reaction conditions. The synthesis generally progresses through the following sequence of reactions:

  • Preparation of starting materials (3-amino-4-chlorophenol and 3,5-dimethylphenol)

  • Conversion of 3,5-dimethylphenol to its corresponding phenoxyacetic acid derivative

  • Activation of the acid and coupling with 3-amino-4-chloroaniline

  • Purification of the final product

Detailed Synthetic Routes

The synthesis commonly employs the following strategies:

Starting Materials Preparation

The synthesis typically begins with 3-amino-4-chlorophenol and 3,5-dimethylphenol as key starting materials. These compounds may require protection of functional groups to prevent side reactions in subsequent steps.

Formation of the Phenoxyacetic Acid Derivative

The 3,5-dimethylphenol is treated with chloroacetic acid or its derivatives in the presence of a base (typically potassium carbonate or sodium hydroxide) to form the corresponding phenoxyacetic acid. This reaction generally occurs through a nucleophilic substitution mechanism where the phenoxide anion attacks the α-carbon of the chloroacetic acid.

Amide Coupling Reaction

The resulting phenoxyacetic acid is activated using coupling reagents such as carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or thionyl chloride. The activated acid is then coupled with 3-amino-4-chloroaniline to form the desired amide linkage.

Purification Techniques

The purification of N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide often involves:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel as the stationary phase

  • Preparative HPLC for high-purity requirements

These purification methods ensure the removal of byproducts and unreacted starting materials, yielding the final compound with purity typically exceeding 95%.

Biological Activity and Applications

Antimicrobial Properties

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide has demonstrated notable antimicrobial activity against various pathogens. Research suggests that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Importantly, these antimicrobial properties are accompanied by low hemolytic activity, suggesting potential selectivity for microbial cells over mammalian cells.

Antimicrobial PropertyObservation
Activity SpectrumActive against both Gram-positive and Gram-negative bacteria
Hemolytic EffectLow hemolytic activity reported
MechanismLikely involves disruption of bacterial cell membranes or interference with essential microbial processes

Structure-Activity Relationship

The biological activity of N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide appears to be influenced by several structural features:

  • The amino group at position 3 of the phenyl ring may contribute to hydrogen bonding with target proteins

  • The chloro substituent at position 4 likely affects the electronic properties and metabolic stability

  • The dimethyl substitution pattern on the phenoxy ring potentially influences binding affinity to biological targets

  • The acetamide linker provides flexibility and additional hydrogen bonding capacity

Comparative Analysis with Structurally Similar Compounds

Structural Analogs

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide belongs to a family of compounds with similar core structures but varying substitution patterns. The table below compares this compound with several structural analogs:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide1020058-28-9C₁₆H₁₇ClN₂O₂304.773,5-dimethyl substitution on phenoxy ring
N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide1020058-30-3C₁₆H₁₇ClN₂O₂304.772,6-dimethyl substitution on phenoxy ring
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide1020054-47-0C₁₆H₁₇ClN₂O₂304.772,5-dimethyl substitution on phenoxy ring
N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide1020058-36-9C₁₆H₁₇ClN₂O₂304.772,4-dimethyl substitution on phenoxy ring
N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide429625-55-8C₁₆H₁₆ClNO₂289.75Lacks amino group on chlorophenyl ring

Impact of Structural Variations on Activity

The positioning of methyl groups on the phenoxy ring appears to significantly influence the biological properties of these compounds. While all analogs share the same molecular formula and similar weight (except the non-amino variant), their biological activities can differ substantially:

  • The 3,5-dimethyl substitution pattern in N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide may optimize interactions with specific biological targets

  • Compared to the 2,6-dimethyl analog, the target compound likely has different steric properties affecting binding characteristics

  • The presence of the amino group distinguishes these compounds from their non-amino counterparts, potentially enhancing water solubility and providing additional sites for hydrogen bonding

Research Applications and Future Directions

Current Research Applications

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide has several applications in scientific research:

  • As a lead compound in medicinal chemistry for developing novel antimicrobial agents

  • In structure-activity relationship studies to understand the impact of substitution patterns on biological activity

  • As a potential scaffold for the development of anti-inflammatory and analgesic drugs

  • In research exploring novel treatments for conditions characterized by inflammation and pain

Future Research Directions

Several promising research directions could further explore the potential of this compound:

Structural Modifications

Future research could focus on systematic modifications of the compound's structure to enhance specific properties:

  • Replacing the chloro substituent with other halogens or functional groups

  • Exploring alternative substitution patterns on the phenoxy ring

  • Investigating modifications to the acetamide linker

  • Developing prodrug approaches to improve pharmacokinetic properties

Mechanism of Action Studies

Detailed investigations into the compound's mechanism of action would provide valuable insights:

  • Identification of specific molecular targets and binding modes

  • Elucidation of the precise mechanisms underlying antimicrobial activity

  • Understanding the signaling pathways affected in anti-inflammatory responses

  • Computational studies to predict interactions with potential biological targets

Combination Therapies

Exploring the compound's potential in combination with established antimicrobial or anti-inflammatory agents could reveal synergistic effects:

  • Combination with conventional antibiotics to combat resistant bacteria

  • Pairing with existing anti-inflammatory drugs for enhanced efficacy

  • Development of multi-target drug approaches addressing both inflammation and infection

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator